2-Amino-6-(tert-butyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-6-(tert-butyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(tert-butyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable aniline derivative with a nitrile compound in the presence of a base can lead to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(tert-butyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or other derivatives.
Scientific Research Applications
2-Amino-6-(tert-butyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-6-(tert-butyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: A simpler analog without the tert-butyl and tetrahydro modifications.
6-(tert-Butyl)-2-aminopyridine: A related compound with a pyridine ring instead of quinoline.
5,6,7,8-Tetrahydroquinoline: A compound lacking the amino and nitrile groups.
Uniqueness
2-Amino-6-(tert-butyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl group and the tetrahydroquinoline core provides distinct chemical and physical properties that can be exploited in various applications .
Properties
IUPAC Name |
2-amino-6-tert-butyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-14(2,3)11-4-5-12-9(7-11)6-10(8-15)13(16)17-12/h6,11H,4-5,7H2,1-3H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHYRRMEYBWHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=NC(=C(C=C2C1)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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